2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile
Description
2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile (CAS: 5219-01-2) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.243 g/mol . Its structure features a pentanenitrile backbone substituted with a 4-methoxyphenyl group at position 2 and a ketone group at position 2. The methoxy group enhances solubility in polar solvents, while the nitrile moiety provides reactivity for further functionalization, such as nucleophilic additions or cyclizations .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLHEHVQEKNGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and biological activity.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by activating caspase pathways. A notable study demonstrated that related compounds inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
2. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. Compounds with the phenoxy-N-arylacetamide scaffold have demonstrated significant anti-inflammatory effects in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
3. Antimicrobial Properties
Studies have reported antimicrobial activities associated with similar compounds containing the methoxyphenyl moiety. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The methoxy group enhances its binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activities or receptor functions, leading to the observed pharmacological effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Cytokine inhibition | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of related compounds, it was found that certain derivatives exhibited an EC50 value of 270 nM against human colorectal cancer cells. This suggests that structural modifications can enhance potency and selectivity for cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile is in medicinal chemistry, where it has been explored for its potential as a pharmaceutical agent.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested against various cancer cell lines. The results showed significant cytotoxicity, suggesting that structural modifications could enhance efficacy against specific types of cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 (Breast) |
| Similar Derivative A | 8.0 | HeLa (Cervical) |
| Similar Derivative B | 10.5 | A549 (Lung) |
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic reactions makes it valuable in synthetic pathways.
Synthesis of Chalcones
A notable application is its role in synthesizing chalcone derivatives, which are known for their biological activities. The synthesis typically involves the condensation of aromatic aldehydes with ketones in the presence of a base, yielding chalcones that can be further modified to enhance their pharmacological profiles .
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various organic reactions, including:
- Aldol Reactions : Utilizing its reactivity to facilitate the formation of β-hydroxy carbonyl compounds.
- Michael Additions : Acting as an electron-deficient alkene to accept nucleophiles, leading to the formation of complex molecules with potential biological activity .
Environmental Chemistry
The compound's potential use in environmental chemistry has been investigated, particularly regarding its role in developing sustainable synthetic methods that minimize waste and energy consumption. For instance, mechanochemical processes have been employed to synthesize derivatives with reduced environmental impact, achieving high yields with lower E-factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile to other aryl-substituted oxonitriles allow for meaningful comparisons. Below is a detailed analysis, supported by data from diverse sources:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |
|---|---|---|---|---|
| This compound | C₁₂H₁₃NO₂ | 203.243 | 5219-01-2 | 4-Methoxyphenyl, pentanenitrile backbone |
| 2-(3-Chloro-phenyl)-6-(4-methoxy-phenyl)-3-oxo-hexanenitrile | C₁₉H₁₈ClNO₂ | 327.81 | 1026090-42-5 | Chlorophenyl extension, hexanenitrile chain |
| 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile | C₁₀H₈FNO₂ | 193.17 | N/A | Fluoro substitution, shorter carbon chain |
| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | C₁₀H₉NO₂ | 175.19 | N/A | Propane backbone, no extended alkyl chain |
| Methyl 4-methoxy-3-oxobutyrate | C₆H₁₀O₄ | 146.14 | N/A | Ester group replacing nitrile, butyrate chain |
Key Findings
Chain Length and Backbone Flexibility: The pentanenitrile chain in this compound provides greater conformational flexibility compared to shorter analogs like 3-(4-Methoxyphenyl)-3-oxopropanenitrile (propane backbone) . This may influence solubility and reactivity in cross-coupling reactions.
Substituent Effects: The fluoro substituent in 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile introduces electronegativity, which could enhance hydrogen-bonding interactions or alter metabolic stability compared to the non-fluorinated parent compound . Replacement of the nitrile group with an ester (e.g., methyl 4-methoxy-3-oxobutyrate) shifts reactivity toward hydrolysis or esterification pathways, reducing utility in cyano-specific reactions .
Synthetic Applications: 3-(4-Methoxyphenyl)-3-oxopropanenitrile (C₁₀H₉NO₂) is a precursor in anticancer drug synthesis, where the nitrile group facilitates hydrogen bonding with biological targets .
Crystallographic Behavior: Weak intermolecular interactions (C–H···N and C–H···π) observed in structurally related compounds, such as 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, suggest similar packing efficiencies and stability in the solid state for this compound .
Table 2: Reactivity and Functional Group Comparisons
| Compound | Reactive Site | Potential Reactions | Applications |
|---|---|---|---|
| This compound | Nitrile, ketone | Nucleophilic addition, cyclization | Pharmaceutical intermediates |
| 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile | Fluorine, ketone | SN2 substitutions, fluorination | Radiolabeling probes |
| Methyl 4-methoxy-3-oxobutyrate | Ester, ketone | Hydrolysis, transesterification | Polymer chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
